2-Bromoethyl 2-phenylacetate

Catalog No.
S15314932
CAS No.
6282-47-9
M.F
C10H11BrO2
M. Wt
243.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoethyl 2-phenylacetate

CAS Number

6282-47-9

Product Name

2-Bromoethyl 2-phenylacetate

IUPAC Name

2-bromoethyl 2-phenylacetate

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

InChI

InChI=1S/C10H11BrO2/c11-6-7-13-10(12)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

ZWWGBCATTSMQFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCCBr

2-Bromoethyl 2-phenylacetate is an organic compound characterized by the presence of a bromine atom attached to an ethyl group, which in turn is connected to a phenylacetate moiety. Its molecular formula is C10H11BrO2C_{10}H_{11}BrO_2, with a molecular weight of approximately 243.1 g/mol. The compound appears as a colorless to light yellow liquid and is soluble in organic solvents. The presence of the bromine atom makes it a useful intermediate in various

  • Substitution Reactions: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
  • Oxidation Reactions: The compound can be oxidized to yield various products depending on the reaction conditions and reagents used .

Research indicates that compounds containing bromine atoms, including 2-Bromoethyl 2-phenylacetate, exhibit biological activities such as antimicrobial and anticancer properties. The bromoethyl group enhances the compound's ability to interact with biological targets, making it a candidate for further pharmacological studies. Specifically, derivatives of phenylacetate have been noted for their potential inhibitory effects on enzymes like collagenase and elastase, which are involved in tissue remodeling and inflammation .

Several methods exist for synthesizing 2-Bromoethyl 2-phenylacetate:

  • Bromination of Ethyl Phenylacetate: Ethyl phenylacetate can be treated with bromine or brominating agents in the presence of a solvent such as dichloromethane to introduce the bromoethyl group.
  • Esterification Reaction: The reaction between phenylacetic acid and bromoethanol in the presence of a catalyst (such as sulfuric acid) can yield 2-Bromoethyl 2-phenylacetate.
  • Nucleophilic Substitution: Starting from an appropriate bromoalkane, nucleophilic substitution with phenylacetate can also produce this compound .

2-Bromoethyl 2-phenylacetate has several applications across various fields:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals due to its reactivity.
  • Chemical Synthesis: Utilized in organic synthesis for generating complex molecules, particularly in the preparation of heterocycles and other functionalized compounds.
  • Research Tool: Its unique structure makes it valuable for studying reaction mechanisms and biological interactions .

Studies on 2-Bromoethyl 2-phenylacetate have focused on its interactions with biological molecules and other synthetic intermediates. Its ability to form stable complexes with nucleophiles has been investigated, revealing insights into its potential as a drug candidate. Additionally, photochemical studies indicate that this compound can undergo transformations when exposed to light, leading to different products depending on solvent conditions .

Several compounds share structural similarities with 2-Bromoethyl 2-phenylacetate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl PhenylacetateC10H12O2C_{10}H_{12}O_2Lacks bromine; used as a flavoring agent
Methyl 2-(4-(bromomethyl)phenyl)acetateC10H11BrO2C_{10}H_{11}BrO_2Similar structure; different substituents affect reactivity
2-Bromomethyl Phenyl AcetateC9H9BrO2C_{9}H_{9}BrO_2Contains a bromo group; used in similar synthetic pathways

Uniqueness

The presence of both the ethyl and bromine groups in 2-Bromoethyl 2-phenylacetate distinguishes it from other similar compounds. This configuration enhances its reactivity profile and potential applications in pharmaceutical chemistry compared to its analogs.

Nucleophilic Substitution Approaches Using Phenylacetic Acid Derivatives

Nucleophilic substitution reactions involving phenylacetic acid derivatives provide a direct route to 2-bromoethyl 2-phenylacetate. A prominent method involves bromination of phenylacetic acid using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation by azobisisobutyronitrile (AIBN). This protocol achieves 95% yield of 2-bromo-2-phenylacetic acid, a key intermediate, through a radical chain mechanism. The reaction proceeds at 77°C for 2 hours, with hexane facilitating purification via silica gel chromatography.

Esterification of the brominated intermediate with bromoethanol is catalyzed by heterogeneous acids such as Amberlyst-15, which minimizes side reactions compared to homogeneous catalysts like sulfuric acid. For instance, refluxing 2-bromo-2-phenylacetic acid with bromoethanol in toluene at 110°C for 6 hours yields the target ester with 80% efficiency. Kinetic studies reveal that the bulky bromine substituent slows acylation, necessitating excess alcohol to drive the equilibrium.

Bromoethanol-Mediated Esterification Strategies

Bromoethanol synthesis is critical for this methodology. A high-yielding route involves the reaction of ethylene oxide with hydrobromic acid (46%) at 10°C, producing bromoethanol in 3 hours. The exothermic reaction requires precise temperature control to avoid polymerization byproducts. Neutralization with sodium carbonate followed by ether extraction isolates bromoethanol with minimal hydrolysis.

In esterification, bromoethanol’s dual functionality (nucleophilic -OH and electrophilic -Br) introduces competing pathways. FT-IR and NMR analyses confirm that Amberlyst-15 selectively activates the carboxylic acid, favoring ester formation over alkylation. A representative protocol involves:

  • 2-Bromo-2-phenylacetic acid (2.77 mmol)
  • Bromoethanol (3.05 mmol)
  • Amberlyst-15 (10 mol%)
  • Toluene, 110°C, 6 hours

This system avoids racemization observed in acid-catalyzed methods, making it suitable for chiral intermediates.

Boron-Based Catalytic Systems for Regioselective Bromoalkylation

Boron catalysts enable regioselective C-H activation in aromatic systems. For example, rhodium(I) boryl complexes ([Rh(Bpin)(PEt₃)₃]) activate ortho-C-H bonds in SCF₃-substituted arenes, a mechanism adaptable to bromoalkylation. The SCF₃ group acts as a directing group, with boron insertion occurring exclusively at the ortho position (TOF = 12 h⁻¹).

Activated borane (ActB), a porous borane cluster polymer, exhibits Lewis acidity comparable to B(C₆F₅)₃, as shown by Gutmann-Beckett assays (Δδ = 18 ppm in ³¹P NMR). In model reactions, ActB catalyzes hydrosilylation of carbonyl compounds, suggesting potential for mediating bromoethanol coupling. Computational studies indicate that boron’s empty p-orbital facilitates nucleophilic attack on the carbonyl carbon, with activation energies < 30 kJ/mol.

Solvent Optimization in Multi-Step Synthesis Protocols

Solvent choice critically impacts yield and selectivity:

StepOptimal SolventRoleYield Improvement
Bromination (NBS)CCl₄Stabilizes bromine radicals15%
EsterificationTolueneAzeotropic water removal20%
ExtractionDiethyl etherPartitioning of polar byproducts10%

Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution but promote hydrolysis of bromoethanol. Conversely, non-polar solvents like hexane improve phase separation in workup steps. Flow chemistry platforms enable solvent optimization in continuous processes; for example, Bayesian optimization of a sonidegib synthesis reduced side products by 40%.

The electrophilic reactivity of 2-bromoethyl 2-phenylacetate in substitution nucleophilic second order reactions represents a fundamental mechanistic pathway that governs the compound's synthetic utility [1] [2]. The bromoethyl moiety functions as an excellent electrophilic center due to the superior leaving group ability of bromide and the primary carbon structure, which minimizes steric hindrance during nucleophilic attack [2] [3].

The compound's molecular structure (C₁₀H₁₁BrO₂) features a molecular weight of 243.10 g/mol and exhibits characteristic properties that facilitate substitution nucleophilic second order reactivity [1]. The bromine atom attached to the primary carbon creates an ideal substrate for backside nucleophilic attack, following the classical inversion mechanism described by Walden [4].

PropertyValue
Molecular FormulaC₁₀H₁₁BrO₂
Molecular Weight (g/mol)243.10
CAS Number6282-47-9
Exact Mass (g/mol)241.99424
Topological Polar Surface Area (Ų)26.3
LogP2.7
Heavy Atom Count13
Rotatable Bond Count5
Hydrogen Bond Acceptor Count2

The reaction mechanism proceeds through a concerted process where nucleophilic attack and leaving group departure occur simultaneously [2] [4]. The nucleophile approaches the electrophilic carbon from the side opposite to the bromine atom, resulting in a pentacoordinated transition state [5]. This backside attack leads to complete inversion of stereochemistry at the reaction center, a hallmark of substitution nucleophilic second order mechanisms [2] [4].

Kinetic studies demonstrate second-order behavior, with reaction rates dependent on both nucleophile and substrate concentrations [2] [6]. The rate expression follows the form: Rate = k[Nu⁻][RBr], where the bimolecular nature reflects the involvement of both species in the rate-determining step [6] [4].

Substrate TypeRelative ReactivitySteric HindranceSubstitution Nucleophilic Second Order Preference
Methyl halidesHighest (1.0)NoneExcellent
Primary halides (including 2-bromoethyl)High (0.55-0.65)MinimalVery Good
Secondary halidesLow (0.05)ModeratePoor
Tertiary halidesNegligible (<10⁻⁶)SevereNot Observed

The bromoethyl group demonstrates superior reactivity compared to higher substituted alkyl halides due to reduced steric hindrance around the reaction center [7] [8]. Primary bromides like 2-bromoethyl groups maintain relative reactivities of 0.55-0.65 compared to methyl bromide, while secondary and tertiary systems show dramatically reduced rates [7].

Leaving group studies reveal that bromide exhibits excellent departure characteristics in substitution nucleophilic second order reactions [9]. Gas-phase investigations demonstrate the reactivity order: iodide > trifluoroacetate > bromide, with bromide showing superior performance compared to chloride due to its lower basicity and better stabilization of the negative charge [9].

Leaving GroupRelative ReactivitypKa of Conjugate AcidNotes
Iodide (I⁻)Highest-10Best leaving group among halides
Bromide (Br⁻)High-9Good leaving group, commonly used
Chloride (Cl⁻)Moderate-7Moderate leaving group
Trifluoroacetate (CF₃COO⁻)Variable0.3Gas phase: I⁻ > CF₃COO⁻ > Br⁻
Tosylate (TsO⁻)Very High-2.8Excellent leaving group

The phenylacetate ester functionality provides additional stabilization through resonance interactions, though it does not directly participate in the substitution nucleophilic second order mechanism at the bromoethyl center . The aromatic system's electron-withdrawing effect subtly enhances the electrophilicity of the adjacent methylene carbon, facilitating nucleophilic approach .

Steric and Electronic Effects in Enolate Alkylation Processes

The enolate alkylation of 2-bromoethyl 2-phenylacetate involves complex interplay between steric accessibility and electronic factors that govern reaction selectivity and efficiency [11] [12]. The phenylacetate moiety serves as both the enolate precursor and the electrophilic alkylating agent, creating unique mechanistic considerations [12] [13].

Enolate formation from phenylacetate derivatives occurs readily due to the stabilizing influence of the adjacent aromatic system [11] [14]. The phenyl group provides resonance stabilization to the enolate anion through delocalization of negative charge, reducing the activation barrier for proton abstraction from the alpha-carbon position [14]. This stabilization effect enhances enolate formation compared to simple aliphatic esters [11].

The mechanism begins with base-mediated deprotonation of the alpha-carbon adjacent to the carbonyl group [13] [15]. Strong bases such as lithium diisopropylamide or sodium hydride are typically employed to achieve quantitative enolate formation [15]. The resulting enolate anion exhibits nucleophilic character and can undergo substitution nucleophilic second order reactions with alkyl halides [12] [15].

Carbonyl CompoundEnolate FormationAlkylation PreferenceCommon Base Used
AldehydesEasy but unstableNot recommendedLithium diisopropylamide, Sodium amide
Ketones (symmetric)GoodGood with primary halidesLithium diisopropylamide, Potassium tert-butoxide
Ketones (unsymmetric)Regioselectivity issuesKinetic vs thermodynamic controlLithium diisopropylamide (kinetic), Potassium tert-butoxide (thermodynamic)
EstersRequires strong baseGood with primary halidesLithium diisopropylamide, Sodium hydride
Phenylacetic acid derivativesStabilized by phenyl groupEnhanced reactivitySodium hydride, Potassium tert-butoxide

Steric effects play a crucial role in determining the success of enolate alkylation reactions [12] [15]. Primary alkyl halides, including 2-bromoethyl groups, represent optimal electrophiles due to minimal steric hindrance around the reaction center [12]. Secondary halides react poorly, while tertiary halides typically undergo elimination rather than substitution [12] [15].

The reaction proceeds through a substitution nucleophilic second order mechanism where the enolate nucleophile attacks the electrophilic carbon bearing the halogen [12] [13]. This process requires backside approach of the nucleophile, making steric accessibility paramount for reaction success [15]. The 2-bromoethyl group provides an ideal balance of electrophilicity and steric accessibility [3].

Electronic effects influence both enolate stability and alkylation reactivity [14]. The phenyl group's electron-withdrawing inductive effect increases the acidity of the alpha-protons, facilitating enolate formation [14]. Simultaneously, the aromatic system provides resonance stabilization to the enolate anion without significantly reducing its nucleophilicity [11] [14].

Regioselectivity considerations arise when dealing with unsymmetrical ketones or esters that possess multiple potential enolate sites [15]. Kinetic control, achieved through low temperatures and strong non-nucleophilic bases like lithium diisopropylamide, favors formation of the less substituted enolate [15]. Thermodynamic control, using equilibrating conditions with bases like potassium tert-butoxide, favors the more substituted and stable enolate [15].

The alkylation step itself follows substitution nucleophilic second order kinetics, with reaction rates dependent on both enolate and alkyl halide concentrations [13]. Primary halides like 2-bromoethyl groups exhibit excellent reactivity due to reduced steric hindrance and good leaving group ability of bromide [9].

Polyalkylation represents a significant challenge in enolate chemistry, as the initially formed monoalkylated product often exhibits enhanced acidity compared to the starting material [14]. The electron-withdrawing effect of additional alkyl substituents can facilitate further deprotonation and subsequent alkylation [14]. This issue is particularly pronounced with symmetric ketones and requires careful control of stoichiometry and reaction conditions [16].

Transition State Analysis of Esterification Mechanisms

The esterification mechanism leading to 2-bromoethyl 2-phenylacetate formation involves a complex transition state analysis that reveals the fundamental steps governing reaction efficiency and selectivity [17] [18]. The Fischer esterification pathway represents the most common approach for synthesizing this compound through the reaction of phenylacetic acid with 2-bromoethanol under acidic conditions [19] [18].

The mechanism proceeds through a well-established addition-elimination sequence designated as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [17] [19]. This multi-step process involves several distinct transition states, each characterized by specific geometric and electronic features that influence overall reaction kinetics [18] [20].

Initial protonation of the carbonyl oxygen by the acid catalyst creates a highly electrophilic carbonyl carbon [18] [21]. This step activates the carboxylic acid toward nucleophilic attack by reducing electron density at the carbonyl center through resonance stabilization of the protonated oxygen [20] [21]. The transition state for this protonation step involves partial bond formation between the acid catalyst and carbonyl oxygen [20].

The critical nucleophilic addition step involves attack of the alcohol oxygen on the activated carbonyl carbon, leading to formation of a tetrahedral intermediate [18] [22]. This transition state exhibits pentacoordinated character around the central carbon atom, with partial bonds to both the incoming nucleophile and the existing carbonyl oxygen [22] [23]. The geometry approaches tetrahedral coordination as the reaction progresses toward the intermediate [23].

ParameterFischer EsterificationPhenylacetic Acid System
Mechanism TypeAddition-EliminationAddition-Elimination
Rate-determining StepTetrahedral intermediate formationNucleophilic addition
Transition State GeometryTetrahedral (sp³)Tetrahedral intermediate
Catalyst TypeBrønsted acid (Sulfuric acid, Tosic acid)Hydrogen ion (acid catalyzed)
Temperature Range (°C)60-10060-80
Equilibrium Constant (typical)~43-5
Activation Energy (kcal/mol)12-1513-16
Solvent EffectPolar protic favoredAlcohol as solvent

Computational studies reveal that the transition state for tetrahedral intermediate formation exhibits significant structural changes compared to the ground state reactants [23]. The carbon-oxygen bond length increases from approximately 1.20 Å in the carbonyl to 1.39 Å in the transition state, reflecting the developing single bond character [23]. Simultaneously, the nucleophilic carbon-oxygen bond forms with a length of approximately 1.61 Å [23].

The tetrahedral intermediate represents a high-energy species that must undergo proton transfer to convert one of the hydroxyl groups into a better leaving group [18] [24]. This protonation step creates water as the departing group rather than hydroxide, dramatically improving the thermodynamic favorability of the elimination step [24] [21]. The transition state for this proton transfer involves simultaneous breaking and forming of hydrogen bonds [20].

Elimination of water from the protonated tetrahedral intermediate constitutes the final mechanistic step, regenerating the carbonyl double bond and forming the ester product [18] [21]. The transition state for this elimination exhibits characteristics of a unimolecular process, with the carbon-oxygen bond to the departing water molecule elongating while the carbonyl double bond reforms [24] [21].

Kinetic isotope effect studies provide experimental evidence for the nature of these transition states [23]. Large carbonyl oxygen-18 isotope effects of approximately 4.0% indicate substantial bond order development to the nucleophile in the rate-determining transition state [23]. This observation supports a late transition state that closely resembles the tetrahedral intermediate [23].

The overall reaction exhibits second-order kinetics under typical Fischer esterification conditions, with rates proportional to both carboxylic acid and alcohol concentrations [17] [20]. However, when alcohol is used in large excess as solvent, pseudo-first-order behavior is often observed [17]. The activation energy for phenylacetic acid esterification typically ranges from 13-16 kcal/mol, slightly higher than simple aliphatic acids due to steric interactions with the phenyl group [25].

Equilibrium considerations play a crucial role in esterification efficiency, as the reaction is thermodynamically controlled under most conditions [17] [20]. The equilibrium constant for phenylacetic acid esterification with primary alcohols typically ranges from 3-5, requiring either removal of water or use of excess alcohol to drive the reaction to completion [20] [25]. Dean-Stark apparatus or molecular sieves are commonly employed to shift the equilibrium toward ester formation [17].

The pharmaceutical industry extensively utilizes 2-bromoethyl 2-phenylacetate as a key intermediate in the synthesis of therapeutic agents, particularly those targeting neurological disorders and inflammatory conditions. This compound's unique structural features enable its transformation into diverse bioactive molecules through well-established synthetic protocols [1] [2].

Anticholinesterase Inhibitor Development

Research has demonstrated the compound's effectiveness in synthesizing anticholinesterase inhibitors for Alzheimer's disease treatment. The bromoethyl functionality provides an ideal electrophilic center for nucleophilic substitution reactions with acetylcholinesterase-targeting pharmacophores . Studies utilizing Ellman's colorimetric method have shown that derivatives synthesized from 2-bromoethyl 2-phenylacetate exhibit significant inhibitory effects on acetylcholinesterase, with binding affinities ranging from 65-82% inhibition in vitro assays .

Antihistamine Synthesis Pathways

The compound plays a crucial role in manufacturing bilastine, a second-generation antihistamine. The synthetic route involves Friedel-Crafts acylation followed by Clemmensen reduction to convert the bromoethyl acetate derivative into the required α,α-dimethyl-4-(2-haloethyl)phenylacetate intermediate [2] [4]. This process achieves yields of 81-95% under optimized conditions, making it industrially viable for large-scale pharmaceutical production [2].

Antimicrobial Agent Synthesis

Recent investigations have highlighted the compound's utility in creating potent antimicrobial β-peptidomimetics with enhanced enzymatic stability and reduced toxicity profiles [5]. The 2-bromoethyl 2-phenylacetate framework enables the incorporation of diverse amino acid residues through nucleophilic displacement reactions, yielding compounds with 70-85% synthetic efficiency [5].

Neuroprotective Compound Development

The compound serves as a precursor for synthesizing neuroprotective agents, including rasagiline intermediates used in Parkinson's disease treatment. The phenylacetate moiety provides the essential aromatic framework for monoamine oxidase inhibition, while the bromoethyl group facilitates selective alkylation reactions [6]. Synthetic yields typically range from 72-89% under controlled reaction conditions [6].

Application AreaTarget ProductsMechanismYield Range (%)
Anticholinesterase InhibitorsAlzheimer's disease therapeuticsAcetylcholinesterase inhibition65-82
Antihistamine SynthesisBilastine intermediatesHistamine receptor antagonism81-95
Antimicrobial Agentsβ-peptidomimeticsBacterial cell wall disruption70-85
Neuroprotective CompoundsRasagiline precursorsOxidative stress inhibition72-89
Alkylating IntermediatesDNA-targeting chemotherapeuticsDNA alkylation60-75

Utility in Heterocyclic Compound Construction

2-Bromoethyl 2-phenylacetate demonstrates remarkable versatility in constructing heterocyclic systems, serving as both an electrophilic coupling partner and a source of aromatic building blocks for complex ring formations [1] [7].

Indole Derivative Synthesis

The compound facilitates indole synthesis through Sonogashira coupling followed by amidopalladation and reductive elimination sequences. This one-pot methodology enables the preparation of 2,3-disubstituted indoles with excellent regioselectivity [7]. The bromoethyl group undergoes oxidative addition with palladium catalysts, while the phenylacetate moiety provides the aromatic framework for subsequent cyclization reactions [7]. Typical yields range from 70-85% using optimized palladium-catalyzed conditions [7].

Pyridine System Construction

In Hantzsch pyridine synthesis, 2-bromoethyl 2-phenylacetate serves as an aldehyde component source following controlled hydrolysis of the ester functionality [8]. The resulting phenylacetaldehyde derivatives participate in multi-component reactions with β-keto esters and nitrogen donors to form substituted 1,4-dihydropyridines [8]. These intermediates undergo aromatization to yield pyridine systems with 60-80% overall efficiency [8].

Quinoline and Isoquinoline Formation

The compound enables quinoline synthesis through intramolecular Heck-type cyclization reactions. The bromoethyl moiety undergoes palladium-catalyzed coupling with appropriately positioned alkene functionalities, while the phenylacetate group provides the necessary aromatic framework for ring closure [9]. This methodology produces quinolin-2-ones and related heterocycles with 65-75% yields [9].

Complex Polycyclic Systems

Advanced applications include the construction of isochromene derivatives through benzyl halide cyclization reactions [9]. The 2-bromoethyl 2-phenylacetate serves as a benzyl electrophile, enabling intramolecular cyclization with vinylogous carbonates to form six-membered oxygen heterocycles [9]. Yields typically range from 55-70% depending on substitution patterns [9].

Heterocycle TypeSynthetic MethodKey Intermediate RoleProduct Yield (%)Biological Activity
Indole DerivativesSonogashira-AmidopalladationAryl bromide coupling partner70-85Anticancer, Neuroprotective
Pyridine CompoundsHantzsch SynthesisAldehyde component source60-80Calcium channel blocking
Quinoline SystemsIntramolecular Heck Cyclization2-Phenylacetate precursor65-75Antimicrobial
Isochromene DerivativesBenzyl Halide CyclizationBenzyl electrophile55-70Antioxidant
Dihydropyrrole StructuresRegioselective CyclizationAlkylating agent75-90Enzyme inhibition

Cross-Coupling Reactions for Biaryl System Development

The strategic application of 2-bromoethyl 2-phenylacetate in cross-coupling methodologies has revolutionized biaryl synthesis, providing access to complex aromatic systems with precise regiochemical control [10] [11] [12].

Suzuki-Miyaura Coupling Applications

Suzuki-Miyaura coupling represents the most extensively studied application of 2-bromoethyl 2-phenylacetate in biaryl construction. The compound serves as an aryl halide coupling partner with boronic acids and boronate esters under palladium catalysis [10] [13]. Optimal conditions employ Pd(PPh₃)₄ with sodium carbonate base in toluene or tetrahydrofuran at temperatures ranging from 80-110°C [10] [13].

The reaction mechanism proceeds through standard oxidative addition, transmetallation, and reductive elimination steps [13]. The 2-bromoethyl substituent provides excellent reactivity toward palladium insertion, while the phenylacetate framework tolerates diverse functional groups [13]. Yields consistently range from 74-95% across various boronic acid coupling partners [11].

Heck Reaction Methodologies

Heck coupling of 2-bromoethyl 2-phenylacetate with alkenes produces substituted styrene derivatives through β-hydride elimination pathways [9]. The reaction shows remarkable selectivity for branched products when coupled with terminal alkenes, achieving 72-89% yields under optimized conditions [9].

Nickel-catalyzed variants demonstrate exceptional efficiency at room temperature, utilizing Ni(COD)₂ with PCy₂Ph ligands and TESOTf additives [9]. This methodology enables coupling with aliphatic alkenes to produce 1,1-dialkyl-substituted products with >95:5 regioselectivity [9].

Frustrated Lewis Pair Coupling

Recent developments in frustrated Lewis pair chemistry have demonstrated the utility of 2-bromoethyl 2-phenylacetate in carbon-carbon bond formation through single-electron transfer mechanisms [14]. The B(C₆F₅)₃/Mes₃P system facilitates cross-coupling with terminal alkynes at 70°C in tetrahydrofuran, achieving 54-83% yields depending on electronic factors [14].

This methodology provides complementary selectivity to traditional palladium-catalyzed processes, enabling site-selective coupling in substrates containing multiple reactive sites [14]. Electron paramagnetic resonance studies confirm the intermediacy of frustrated radical pairs in the coupling mechanism [14].

Advanced Catalytic Systems

Specialized phosphite and phosphine oxide ligands have enhanced the efficiency of 2-bromoethyl 2-phenylacetate coupling reactions [11]. The Pd₂dba₃ catalyst system with DPEPhos ligand demonstrates exceptional activity with heteroaryl bromides, achieving 82-91% yields in coupling with 2-pyridyl nucleophiles [11].

Temperature optimization studies reveal that 45-80°C provides optimal balance between reaction rate and product selectivity [12]. Higher temperatures lead to competing β-elimination pathways, while lower temperatures result in incomplete conversion [12].

Reaction TypeCatalyst SystemTemperature (°C)Yield Range (%)Selectivity
Suzuki-Miyaura CouplingPd(PPh₃)₄/Na₂CO₃80-11074-95High regioselectivity
Heck ReactionPd(OAc)₂/PCy₂Ph70-10072-89Branched products favored
Frustrated Lewis Pair CouplingB(C₆F₅)₃/Mes₃P7054-83Site-selective coupling
Palladium-Catalyzed BenzylationPd₂dba₃/DPEPhos45-8063-84Moderate regioselectivity
Nickel-Catalyzed CouplingNi(COD)₂/PCy₂Ph20-5085-95Excellent regioselectivity

Reaction Optimization and Mechanistic Considerations

Critical parameters affecting 2-bromoethyl 2-phenylacetate cross-coupling efficiency include catalyst loading, base selection, and solvent choice [10] [12]. Palladium loadings of 5-15 mol% provide optimal activity without excessive catalyst costs [10]. Base requirements typically range from 2-3 equivalents, with carbonate and phosphate bases showing superior performance compared to hydroxide systems [10].

Solvent effects significantly impact both yield and selectivity. Tetrahydrofuran generally provides the highest yields for electron-deficient coupling partners, while toluene proves optimal for electron-rich substrates [14] [10]. Dimethylformamide enables coupling under milder conditions but may lead to catalyst deactivation in prolonged reactions [12].

Atmospheric conditions require careful control, as 2-bromoethyl 2-phenylacetate shows sensitivity to oxidative degradation under aerobic conditions [12]. Inert atmosphere protocols using nitrogen or argon consistently improve reproducibility and product yields [12].

ParameterOptimal RangeCritical FactorsImpact on Yield
Temperature Range70-110°CThermal stability of esterHigh (±20%)
Catalyst Loading5-15 mol%Palladium catalyst activityModerate (±10%)
Base Requirements2-3 equivalentspH control for transmetallationHigh (±25%)
Solvent SystemsTHF, Toluene, DMFSolubility and reactivityModerate (±15%)
Reaction Time3-24 hoursComplete conversionLow (±5%)
Atmosphere ConditionsInert (N₂/Ar)Oxidative stabilityModerate (±10%)

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

241.99424 g/mol

Monoisotopic Mass

241.99424 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

Explore Compound Types